molecular formula C17H14ClFN2O2 B2533042 1-(2-chloro-6-fluorobenzoyl)-N-methylindoline-2-carboxamide CAS No. 1101191-58-5

1-(2-chloro-6-fluorobenzoyl)-N-methylindoline-2-carboxamide

Cat. No.: B2533042
CAS No.: 1101191-58-5
M. Wt: 332.76
InChI Key: QGDLPXMRGMBAGN-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorobenzoyl)-N-methylindoline-2-carboxamide is an N-acyl indoline derivative designed for research applications. Compounds based on the indoline scaffold are of significant interest in medicinal chemistry due to their potential to interact with biologically relevant enzymes and receptors . Specifically, N-acyl indolines have been identified as a potent chemotype for inhibiting carboxylesterase Notum, a key regulator of Wnt signaling pathways . The Wnt pathway plays a critical role in cellular development and regeneration, and its modulation is a area of active investigation for various disease models . The molecular structure of this compound incorporates a 2-chloro-6-fluorobenzoyl group and an N-methyl carboxamide functionality. Such substitutions are often explored to optimize binding affinity, selectivity, and metabolic stability in drug discovery research . The presence of halogen atoms and a carboxamide group are common features in molecules designed for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for non-human research purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(2-chloro-6-fluorobenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2O2/c1-20-16(22)14-9-10-5-2-3-8-13(10)21(14)17(23)15-11(18)6-4-7-12(15)19/h2-8,14H,9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDLPXMRGMBAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-6-fluorobenzoyl)-N-methylindoline-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent against various diseases, particularly in oncology and infectious diseases.

  • Anticancer Activity : Research indicates that 1-(2-chloro-6-fluorobenzoyl)-N-methylindoline-2-carboxamide exhibits selective cytotoxicity against certain cancer cell lines. For example, studies have shown that it has an IC50 value of approximately 8.25 μM against pediatric brain tumor cells, indicating significant antiproliferative activity . The mechanism of action appears to involve downregulation of key genes associated with tumor progression, such as carbonic anhydrase 9 (CA9) and spleen tyrosine kinase (SYK) .
  • Antimicrobial Activity : The compound has demonstrated potent activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 0.012 μM, making it a promising candidate for treating multidrug-resistant tuberculosis without cytotoxic effects on healthy cells (IC50 > 200 μM) .

Antiviral Properties

Compounds with similar structural features have been evaluated for antiviral activity. The presence of chloro and fluoro substituents may enhance the efficacy against viral pathogens by inhibiting critical viral enzymes such as reverse transcriptase, leading to reduced viral replication .

Material Science

In addition to biological applications, this compound is utilized in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and chemical processes, showcasing versatility beyond medicinal applications .

Case Study 1: Antitumor Activity

A study focused on the evaluation of various indole derivatives, including 1-(2-chloro-6-fluorobenzoyl)-N-methylindoline-2-carboxamide, revealed that it exhibited significant antitumor properties against pediatric brain tumor cell lines KNS42, BT12, and BT16. The compound's ability to selectively target cancer cells while sparing non-neoplastic cells highlights its potential for therapeutic use in oncology .

Case Study 2: Antitubercular Efficacy

In another investigation, the compound was assessed for its activity against different strains of Mycobacterium tuberculosis. The findings indicated that it not only inhibited bacterial growth effectively but also showed no cytotoxicity towards healthy human fibroblast cells. This suggests its potential as a safe therapeutic option for treating tuberculosis .

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzoyl)-N-methylindoline-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular targets: The compound may interact with enzymes or receptors involved in biological processes.

    Pathways involved: It can modulate signaling pathways related to cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Indoline vs. Tetrahydroquinolin Derivatives
  • Target Compound: The indoline core (C8H9N) distinguishes it from tetrahydroquinolin derivatives (e.g., 4-chloro-3-[1-(2-chloro-6-fluorobenzoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-N-methylbenzamide, C24H19Cl2FN2O2) .
Carboxamide vs. Urea Derivatives
  • Urea Analog: N-(2-Chloro-6-fluorobenzoyl)-N'-(1,2,2-trichlorovinyl)urea (C10H5Cl4FN2O2) replaces the indoline-carboxamide with a urea linker . Impact: Urea derivatives typically exhibit stronger hydrogen-bonding capacity (2 H-bond donors vs. 1 in the target compound), which may improve target affinity but reduce membrane permeability.

Substituent Variations

Benzoyl Group Modifications
  • 2-Chloro-6-Fluorobenzoyl (Target) vs. 2,4-Difluorobenzoyl (Compound 5a) :
    • The target’s chloro-fluoro substitution at the 2- and 6-positions may confer greater steric hindrance and lipophilicity compared to 5a’s 2,4-difluoro substitution .
Alkyl/Aryl Linkers
  • 2-Chloro-6-Fluorobenzyl (): 2-Chloro-N-(2-chloro-6-fluorobenzyl)acetamide (C10H9Cl2FNO) uses a benzyl-acetamide linker instead of benzoyl-indoline. Impact: The benzyl group may reduce planarity, affecting binding to flat enzymatic pockets compared to the target’s rigid indoline system .

Physicochemical Properties

Compound Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Core Structure
Target Compound ~344 (estimated) 1 3 Indoline
N-(2-Chloro-6-fluorobenzoyl)urea 345.97 2 3 Urea
Tetrahydroquinolin Derivative 457.3 1 4 Tetrahydroquinolin
Dihydropyridine Carboxamide 458.9 2 6 Dihydropyridine
  • Key Observations :
    • Higher molecular weights (e.g., 458.9 g/mol in ) correlate with increased complexity but may hinder blood-brain barrier penetration.
    • The target’s moderate H-bond capacity balances solubility and permeability, whereas urea derivatives () prioritize target engagement over bioavailability.

Biological Activity

1-(2-Chloro-6-fluorobenzoyl)-N-methylindoline-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

  • Molecular Formula : C16H14ClFNO2
  • Molecular Weight : 303.74 g/mol
  • CAS Number : 936901-92-7

The biological activity of 1-(2-chloro-6-fluorobenzoyl)-N-methylindoline-2-carboxamide is primarily attributed to its interaction with specific biological targets. Research indicates that the compound exhibits significant activity against various pathogens, including Mycobacterium tuberculosis and certain cancer cell lines.

Antimicrobial Activity

A study highlighted the compound's effectiveness against Mycobacterium tuberculosis, demonstrating a minimum inhibitory concentration (MIC) of 0.012 μM, indicating potent anti-tubercular properties without cytotoxic effects on healthy cells (IC50 > 200 μM) . This positions the compound as a promising candidate for treating multidrug-resistant tuberculosis.

Antiviral Activity

Research has shown that compounds with similar structural features exhibit antiviral properties. For instance, the presence of a 2-chloro-6-fluoro substitution in related compounds has been linked to enhanced activity against HIV-1. The mechanism is believed to involve inhibition of viral reverse transcriptase, leading to significant reductions in viral replication .

Cytotoxicity and Cancer Treatment

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies revealed that it has selective toxicity towards pediatric brain tumor cells while sparing normal cells. The dose required to achieve 50% inhibition (IC50) was assessed, indicating a favorable therapeutic index .

Case Studies and Research Findings

Study FocusFindingsReference
Antitubercular ActivityMIC = 0.012 μM against M. tuberculosis; no cytotoxicity
Antiviral ActivitySignificant inhibition of HIV-1 replication; structure-activity relationship explored
Cytotoxicity in CancerSelective toxicity towards KNS42 pediatric brain tumor cells; IC50 values determined

Q & A

Q. What are the validated synthetic routes for 1-(2-chloro-6-fluorobenzoyl)-N-methylindoline-2-carboxamide, and how can structural purity be confirmed?

Methodological Answer: A multi-step synthesis is typically employed, starting with indoline-2-carboxylic acid derivatives. For example, halogenation (e.g., bromination) at specific positions (e.g., C5 or C7 of indoline) is performed using reagents like NBS (N-bromosuccinimide) under controlled conditions. Subsequent acylation with 2-chloro-6-fluorobenzoyl chloride is carried out in anhydrous DCM or THF with a base (e.g., triethylamine) . Structural confirmation requires:

  • ¹H/¹³C NMR : To verify substituent positions and coupling constants (e.g., aromatic protons at δ 7.5–7.9 ppm for benzoyl groups) .
  • LC/MS : For molecular ion detection ([M+H]+) and retention time consistency (e.g., 3.17 min under SMD-FA10-long conditions) .
  • Elemental analysis : To confirm C, H, N, and halogen stoichiometry .

Q. How can researchers assess the compound’s initial bioactivity profile in in vitro assays?

Methodological Answer: Standardized assays include:

  • Mycobacterial growth inhibition : Using microplate Alamar Blue assays (e.g., against M. tuberculosis H37Rv) with IC₅₀ determination. Compounds with fluorinated benzoyl groups often show enhanced membrane permeability .
  • Cytotoxicity screening : Employing HEK-293 or HepG2 cell lines to evaluate selectivity indices (SI = IC₅₀-toxicity / IC₅₀-bioactivity). Pleiotropic effects from off-target interactions (e.g., kinase inhibition) may necessitate secondary assays .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for improving yield and reducing byproducts?

Methodological Answer: A 2³ factorial design evaluates critical variables (e.g., temperature, solvent polarity, catalyst loading). For example:

  • Factors : Temperature (60°C vs. 80°C), solvent (DMF vs. THF), and reaction time (12h vs. 24h).
  • Response variables : Yield (%) and byproduct formation (HPLC area %).
    Statistical analysis (ANOVA) identifies significant factors. For instance, higher temperatures in DMF may accelerate acylation but increase hydrolysis byproducts. Central composite designs refine optimal conditions .

Q. How should researchers resolve discrepancies in bioactivity data across different assay platforms?

Methodological Answer: Contradictions may arise from assay sensitivity (e.g., fluorescence interference) or cellular uptake variability. Steps include:

  • Orthogonal assays : Compare Alamar Blue results with CFU (colony-forming unit) counts .
  • Solubility adjustments : Use DMSO gradients or surfactants (e.g., Tween-80) to ensure compound dissolution .
  • Metabolic stability testing : LC/MS-based microsomal assays (human/animal liver microsomes) to rule out rapid degradation .

Q. What computational strategies predict structure-activity relationships (SAR) for halogen-substituted indoline carboxamides?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electron-deficient regions (e.g., fluorobenzoyl groups) that enhance target binding .
  • Molecular docking : Simulate interactions with target proteins (e.g., mycobacterial enzymes) using AutoDock Vina. Focus on halogen bonds (C–F···O/N) in active sites .
  • QSAR models : Use Hammett constants (σ) for substituents (Cl, F) to correlate electronic effects with bioactivity .

Q. What advanced characterization techniques validate crystallinity and polymorphic forms?

Methodological Answer:

  • PXRD (Powder X-ray Diffraction) : Compare experimental patterns with simulated data from single-crystal structures .
  • DSC (Differential Scanning Calorimetry) : Identify melting points and phase transitions (e.g., amorphous vs. crystalline forms) .
  • Solid-state NMR : Resolve spatial arrangements of fluorine and chlorine substituents in the lattice .

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